Human β1‑Adrenoceptor Binding Affinity in CHO Cells
In a comprehensive CoMFA study of 36 phenoxypropanolamines, compounds with ortho‑methyl‑para‑chloro substitution exhibited human β1‑AR pKi values that were significantly modulated relative to para‑only or unsubstituted analogues [1]. Although the exact pKi for 2‑Propanol, 1‑(4‑chloro‑2‑methylphenoxy)‑3‑[(1‑methylethyl)amino]‑ is not separately tabulated in the public abstract, the study demonstrates that this substitution pattern can shift binding affinity by up to 3 orders of magnitude compared to the series baseline [1].
| Evidence Dimension | Human β1‑adrenoceptor binding affinity (pKi) |
|---|---|
| Target Compound Data | Not individually listed; class range for ortho/para‑substituted analogues: estimated pKi 5.5–9.4 |
| Comparator Or Baseline | Unsubstituted phenoxypropanolamine baseline (pKi ≈5.5) and high‑affinity reference compound (pKi 9.35) |
| Quantified Difference | Difference of up to ≈10,000‑fold in Ki across the series |
| Conditions | Human β1‑AR expressed in Chinese hamster ovary (CHO) cells, radioligand binding assay |
Why This Matters
β1‑AR affinity dictates the compound’s utility in cardiovascular target engagement studies; the wide dynamic range underscores the need for compound‑specific characterization rather than relying on class averages.
- [1] Louis, S.N., Rezmann‑Vitti, L.A., Nero, T.L., Iakovidis, D., Jackman, G.P., Louis, W.J. CoMFA analysis of the human β1‑adrenoceptor binding affinity of a series of phenoxypropanolamines. Eur. J. Med. Chem. 2002, 37, 111–125. View Source
